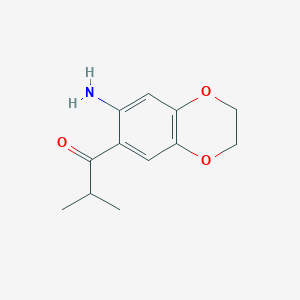
1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-propanone
Übersicht
Beschreibung
1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-propanone, also known as MDBP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances that are structurally similar to amphetamines and cathinone, a natural stimulant found in the khat plant. MDBP has been the subject of scientific research due to its potential as a designer drug and its effects on the central nervous system.
Wirkmechanismus
1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-propanone's mechanism of action involves its ability to bind to and be transported by monoamine transporters, leading to an increase in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This can result in stimulant effects such as increased alertness, euphoria, and energy.
Biochemical and Physiological Effects
1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-propanone's effects on the central nervous system include increased alertness, euphoria, and energy. It can also cause side effects such as anxiety, paranoia, and agitation. In animal studies, 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-propanone has been shown to increase locomotor activity and produce hyperthermia.
Vorteile Und Einschränkungen Für Laborexperimente
1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-propanone's advantages for lab experiments include its ability to act as a monoamine transporter substrate, allowing researchers to study the effects of increased neurotransmitter release. Its limitations include its potential for abuse and its side effects, which can make it difficult to use in animal studies.
Zukünftige Richtungen
Future research on 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-propanone could focus on its potential as a designer drug and its effects on the central nervous system. Studies could investigate its potential for addiction and abuse, as well as its long-term effects on the brain and other organs. Research could also focus on developing new compounds that have similar effects to 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-propanone but with fewer side effects and lower potential for abuse.
Wissenschaftliche Forschungsanwendungen
1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-propanone has been studied for its potential as a designer drug and its effects on the central nervous system. In vitro studies have shown that 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-propanone acts as a monoamine transporter substrate, meaning that it can bind to and be transported by monoamine transporters such as dopamine, serotonin, and norepinephrine transporters. This can lead to an increase in the release of these neurotransmitters, resulting in stimulant effects.
Eigenschaften
IUPAC Name |
1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-7(2)12(14)8-5-10-11(6-9(8)13)16-4-3-15-10/h5-7H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVACSGQYQSDKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(C=C1N)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-allyl-3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4171923.png)
![2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4171930.png)
![3-bromo-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B4171933.png)
![7-(3-chlorophenyl)-5-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4171942.png)
![methyl 1-benzyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4171946.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4171950.png)
![ethyl 2-({[1-(3,4-dichlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4171965.png)
![3-benzoylbenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4171972.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4171981.png)
![5-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-chlorobenzoic acid](/img/structure/B4171987.png)
![4-bromo-N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4171990.png)

![ethyl 2-amino-3-cyano-1'-(2-methoxy-2-oxoethyl)-2'-oxo-5'-phenyl-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4171995.png)
